molecular formula C9H17N5O B1475874 2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide CAS No. 2098077-79-1

2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide

Cat. No. B1475874
CAS RN: 2098077-79-1
M. Wt: 211.26 g/mol
InChI Key: QAQBACJACRPVPL-UHFFFAOYSA-N
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Description

The compound “2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide” is likely to be a derivative of azetidine, which is a four-membered ring with nitrogen as one of the members. The presence of an azido group (-N3) and an acetamide group (-C(O)NH2) suggest that this compound could have potential applications in various fields, including pharmaceuticals, materials, and biochemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a multi-step process involving the formation of the azetidine ring, introduction of the azido group, and finally the attachment of the acetamide group .

Scientific Research Applications

Pharmacology: Drug Discovery and Development

2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide: is a compound of interest in the field of pharmacology, particularly in drug discovery and development. Its azido group can act as a photoaffinity label, allowing researchers to study drug-receptor interactions . This compound’s structure is amenable to modifications, making it a valuable scaffold for developing new therapeutic agents with potential applications in treating various diseases.

Material Science: Advanced Polymer Synthesis

In material science, this compound’s azido group can participate in click chemistry reactions, which are pivotal in synthesizing advanced polymers . These polymers have applications in creating high-performance materials with enhanced durability, flexibility, and chemical resistance, useful in aerospace, automotive, and electronics industries.

Chemical Synthesis: Building Block for Heterocycles

The azetidine ring present in 2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide is a key feature that chemists exploit to synthesize heterocyclic compounds. Heterocycles are crucial in many drugs and agrochemicals, and this compound provides a versatile starting point for constructing complex molecular architectures.

Biochemistry: Enzyme Inhibitor Studies

In biochemistry, the compound’s unique structure allows it to act as an enzyme inhibitor, providing a tool for studying enzyme mechanisms and kinetics . By inhibiting specific enzymes, researchers can better understand biological pathways and identify targets for new drugs.

Industrial Applications: Catalyst Development

Industrially, 2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide can be used in the development of catalysts for chemical reactions . Catalysts derived from this compound could improve the efficiency and selectivity of industrial processes, leading to more sustainable and cost-effective production methods.

Environmental Science: Pollutant Degradation

Lastly, in environmental science, researchers are exploring the use of this compound in the degradation of pollutants. Its reactive azido group could potentially break down harmful chemicals, contributing to cleaner air and water.

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-3-14(4-2)9(15)7-13-5-8(6-13)11-12-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQBACJACRPVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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